5-Bromoselenophene-2-carbaldehyde
Description
5-Bromoselenophene-2-carbaldehyde is a heterocyclic organic compound featuring a selenophene ring (a five-membered aromatic ring containing selenium) substituted with a bromine atom at the 5-position and a carbaldehyde group at the 2-position. This compound belongs to a broader class of halogenated heterocyclic carbaldehydes, which are pivotal intermediates in organic synthesis, materials science, and pharmaceutical research. The unique electronic properties of selenium, compared to sulfur or oxygen, make selenophene derivatives particularly valuable in optoelectronic applications, such as organic semiconductors and light-emitting diodes .
Properties
Molecular Formula |
C5H3BrOSe |
|---|---|
Molecular Weight |
237.95 g/mol |
IUPAC Name |
5-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-5-2-1-4(3-7)8-5/h1-3H |
InChI Key |
GMXWOMRCKGITNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C([Se]C(=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene followed by formylation. One common method includes:
Bromination: Selenophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Formylation: The brominated selenophene is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 5-Bromoselenophene-2-carboxylic acid.
Reduction: 5-Bromoselenophene-2-methanol.
Substitution: Various substituted selenophenes depending on the nucleophile used.
Scientific Research Applications
5-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromoselenophene-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and DNA. The bromine atom may also play a role in modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substitution of selenium with sulfur or oxygen in analogous heterocycles significantly alters electronic properties and reactivity. Below is a comparative analysis of key analogs:
Key Findings :
- Electronic Effects: Selenium’s larger atomic radius and lower electronegativity compared to sulfur or oxygen enhance the polarizability of selenophene derivatives, improving charge transport in electronic devices .
- Reactivity: The bromine atom in these compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but selenophene derivatives may exhibit slower reaction kinetics due to selenium’s electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
